molecular formula C13H7F3N2O B1429071 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1065607-70-6

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1429071
CAS RN: 1065607-70-6
M. Wt: 264.2 g/mol
InChI Key: LMVZMYGDKFGEHS-UHFFFAOYSA-N
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Description

“3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with a molecular weight of 264.21 . Its IUPAC name is 3-phenoxy-5-(trifluoromethyl)picolinonitrile . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile”, have been studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” can be represented by the InChI code 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” include a molecular weight of 264.21 . The compound is stored at room temperature .

Scientific Research Applications

Fungicidal Activity

The trifluoromethyl-substituted pyridine derivative, such as 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile , has been found to exhibit higher fungicidal activity compared to chlorine and other derivatives. It is utilized in the synthesis of fluazinam, serving as a building block for condensation .

Pharmaceutical Applications

This compound is also used in pharmaceuticals, specifically mentioned in the context of ubrogepant, a medication used for acute migraine with or without visual disturbances .

Safety and Hazards

The safety information for “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P302+P352, P280, P305 +P351+P338 .

Future Directions

The future directions for “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZMYGDKFGEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxy-5-(trifluoromethyl)picolinonitrile

Synthesis routes and methods

Procedure details

3-Chloro-5-(trifluoromethyl)picolinonitrile (0.220 g, 1.07 mmol) was combined with sodium phenoxide trihydrate (0.272 g, 1.60 mmol) and DMF (5 mL). The resulting mixture was heated to 80° C. and agitated for one hour. The mixture was then cooled, diluted with ether and washed with 1M NaOH, water (3×), brine, dried and evaporated to give crude 3-phenoxy-5-(trifluoromethyl)picolinonitrile (0.190 g, 67.5% yield) as red oil.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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